![molecular formula C16H11ClN2O3S B4543238 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4543238.png)
4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
Description
Synthesis Analysis
The synthesis of compounds related to 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid often involves multi-step chemical reactions. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases the complexity of synthesizing such compounds. This process includes refluxing with formaldehyde and ammonium chloride, esterification, and subsequent reactions to yield the final products, highlighting the intricate steps required to synthesize related chemical structures (Sah et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures similar to 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is critical in understanding their chemical behavior. For example, studies on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid reveal how X-ray crystallography can provide insights into the molecular arrangement and the importance of hydrogen bonding and weak C-H...A interactions in stabilizing the structure (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The compound's ability to undergo various chemical reactions is of significant interest. Research into related compounds, such as the synthesis and characterization of thiazolyl and thiophene derivatives, provides insight into the chemical reactivity and potential applications of these compounds. These studies involve detailed spectral characterization and theoretical calculations to understand their reactivity and properties (Shahana & Yardily, 2020).
Physical Properties Analysis
Investigating the physical properties of 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid and related compounds, such as solubility, melting point, and crystal structure, is crucial for their practical application. Studies on the synthesis of novel heterocyclic compounds derived from similar structures highlight the importance of characterizing these properties for potential industrial and medicinal use (Bekircan et al., 2015).
properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-3-1-9(2-4-10)13-8-23-16(19-13)18-11-5-6-12(15(21)22)14(20)7-11/h1-8,20H,(H,18,19)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPLXNBEHSXYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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